molecular formula C7H11BrO2 B8065273 Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel-

Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel-

Cat. No.: B8065273
M. Wt: 207.06 g/mol
InChI Key: NBNSTTSIQITBMQ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- is a brominated cyclopentane derivative with a methyl ester group at the 1-position and a bromine substituent at the 3-position. Its stereochemistry is defined as (1R,3R)-rel-, indicating the relative configuration of the two stereocenters. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s role as a leaving group.

Properties

IUPAC Name

methyl (1R,3R)-3-bromocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNSTTSIQITBMQ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- typically involves the bromination of cyclopentanecarboxylic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification is usually carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the bromination and esterification reactions in a controlled manner, ensuring high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted cyclopentanecarboxylic acid derivatives.

    Reduction: Cyclopentanemethanol derivatives.

    Oxidation: Cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Key Applications/Reactivity Reference
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- C₇H₁₁BrO₂ ~207 Bromo (Br) (1R,3R)-rel Intermediate in cross-coupling reactions; agrochemical/pharmaceutical synthesis [Inferred]
Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1R,3R)-rel- C₇H₁₃NO₂ 143.18 Amino (NH₂) (1R,3R)-rel Pharmaceutical intermediates (e.g., protease inhibitors)
Cyclopentanecarboxylic acid, 3-formyl-, methyl ester, trans- (9CI) C₈H₁₀O₃ 156.08 Formyl (CHO) (1R,3R)-trans Aldehyde-based condensations; fragrance precursors
Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,3R)-rel- C₁₁H₁₉NO₄ 245.27 BOC-protected amino (1R,3R)-rel Peptide synthesis; protective group strategies
Key Observations:
  • Bromine vs. Amino/Formyl Groups: The bromine substituent enhances electrophilicity, making the compound suitable for nucleophilic substitution or metal-catalyzed coupling. In contrast, amino derivatives (e.g., ) are nucleophilic and participate in amide bond formation or alkylation.
  • Stereochemical Influence: The (1R,3R)-rel- configuration is critical for enantioselective synthesis. For example, the (1S,3S)-configured 3-amino derivative () shows distinct biological activity compared to its (1R,3R) counterpart.
  • Molecular Weight and Lipophilicity: Brominated derivatives exhibit higher molecular weights and logP values compared to amino or formyl analogs, influencing solubility and bioavailability.
Comparison with Analogous Derivatives:
  • Amino Derivatives: Synthesized via reductive amination of 3-oxo precursors () or substitution of bromine with ammonia/amines.
  • BOC-Protected Amino Derivatives: Prepared by reacting 3-amino derivatives with BOC-Cl (tert-butoxycarbonyl chloride) ().
  • Formyl Derivatives : Generated through oxidation of 3-hydroxymethyl intermediates or Vilsmeier-Haack formylation ().

Biological Activity

Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- is a compound with notable structural features that suggest potential biological activities. This compound, with the molecular formula C7_7H11_{11}BrO2_2 and a molecular weight of approximately 207.0650 g/mol, has garnered attention in various fields of biological and medicinal chemistry.

Chemical Structure

The structure of the compound can be represented as follows:

  • SMILES Notation : COC(=O)[C@@H]1CCC@HBr

This configuration indicates the presence of a bromine atom and a methyl ester functional group, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that cyclopentanecarboxylic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain cyclopentane carboxylic acids possess inhibitory effects against various bacterial strains. The presence of the bromine atom in this compound may enhance its bioactivity compared to non-brominated analogs.

Compound Bacterial Strains Tested Activity Observed
Cyclopentanecarboxylic acid, 3-bromo-, methyl esterE. coli, S. aureusModerate inhibition
Non-brominated analogE. coli, S. aureusMinimal inhibition

Anti-inflammatory Effects

Cyclopentanecarboxylic acid derivatives have been studied for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. In one study, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various cyclopentane derivatives for their antibacterial efficacy. The 3-bromo derivative was found to be particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.
  • Case Study on Anti-inflammatory Properties : In a controlled experiment involving inflammatory models in mice, the methyl ester derivative showed a reduction in paw edema compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Synthetic Routes and Mechanisms

The synthesis of cyclopentanecarboxylic acid derivatives typically involves ring contraction methods from larger cyclic compounds or direct bromination of existing carboxylic acids. These synthetic strategies are crucial for producing compounds with desired biological activities.

Table: Synthetic Methods Overview

Method Description Yield
Ring ContractionConversion from cyclohexane derivativesHigh yield
Direct BrominationBromination of cyclopentanecarboxylic acidModerate yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.